molecular formula C14H23NO6 B1526335 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate CAS No. 1011479-75-6

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate

Cat. No.: B1526335
CAS No.: 1011479-75-6
M. Wt: 301.34 g/mol
InChI Key: FYUPJGXEWFMXHW-UHFFFAOYSA-N
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Description

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate (CAS: 1011479-75-6) is a nitrogen-containing azetidine derivative functionalized with three ester groups: one tert-butyl and two ethyl substituents. Its molecular formula is C₁₄H₂₃NO₆, with a molecular weight of 301.34 g/mol . The compound is commercially available from suppliers like Huayin Saipu Biological Technology, typically in 95%+ purity and gram-scale quantities . Structurally, the tert-butyl group provides steric bulk and hydrolytic stability, while the ethyl esters enhance lipophilicity, making it a versatile intermediate in pharmaceutical synthesis. Azetidines, as four-membered saturated heterocycles, are increasingly valued in drug discovery due to their conformational rigidity and ability to mimic bioactive motifs .

Properties

IUPAC Name

1-O-tert-butyl 3-O,3-O'-diethyl azetidine-1,3,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-6-19-10(16)14(11(17)20-7-2)8-15(9-14)12(18)21-13(3,4)5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUPJGXEWFMXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725581
Record name 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011479-75-6
Record name 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 1-BOC-AZETIDINE-3-DICARBOXYLATE
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Preparation Methods

Step 1: Synthesis of 3,3-Dialkoxy Azetidine Intermediate

  • Starting from 1,3-dichloro-2,2-dimethylpropane and an amine (e.g., benzylamine), a nucleophilic substitution reaction in a polar aprotic solvent such as DMF is conducted.
  • Potassium iodide and sodium carbonate are used as catalysts and bases.
  • The reaction is heated to 50-100 °C for 6-12 hours.
  • The product, 1-benzyl-3,3-dimethoxy-azetidine, is isolated by extraction and drying with an approximate yield of 58%.

Step 2: Introduction of the tert-Butoxycarbonyl Protecting Group

  • The 3,3-dimethoxy-azetidine intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) in methylene chloride.
  • Triethylamine is added as a base to facilitate the reaction.
  • The mixture is stirred at 10-40 °C for 3-4 hours.
  • After aqueous workup and drying, 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine is obtained with yields around 91%.

Step 3: Conversion to 1-tert-butoxycarbonyl-3-azetidinone

  • The dimethoxy groups are hydrolyzed under acidic conditions using 10% aqueous citric acid in ethyl acetate at 20-40 °C for 3-4 hours.
  • The pH is adjusted to neutral with sodium bicarbonate.
  • Crystallization from hexane at 5-10 °C yields 1-tert-butoxycarbonyl-3-azetidinone with an 85.4% yield.

Step 4: Introduction of Diethyl Ester Groups at the 3-Position

  • The 3,3-dimethyl substitution can be replaced or modified to incorporate diethyl ester groups at the 3-position.
  • This step may involve esterification or transesterification reactions using ethyl alcohol and acid catalysts or base-mediated alkylation.
  • Specific details for this step are less documented but would follow standard esterification protocols ensuring selective ester formation at the 3,3 positions.

Reaction Conditions and Yields Summary

Step Reaction Description Solvent(s) Temperature (°C) Time (hours) Yield (%) Notes
1 Nucleophilic substitution to form 3,3-dimethoxy azetidine DMF 50-100 6-12 58 Use of KI and Na2CO3 as additives
2 Boc protection of azetidine nitrogen Methylene chloride 10-40 3-4 91 Triethylamine base used
3 Hydrolysis to azetidinone Ethyl acetate + 10% citric acid 20-40 3-4 85.4 Crystallization from hexane
4 Esterification to introduce diethyl ester groups Ethanol or suitable esterification solvent Variable Variable Not specified Standard esterification methods

Analytical Data and Purity Considerations

  • The synthesis routes often require careful control of reaction conditions to minimize impurities, especially during oxidation and hydrolysis steps.
  • Use of environmentally unfriendly solvents such as dioxane and DMSO in some traditional methods is noted, prompting development of greener alternatives.
  • The purity of intermediates and final product is typically confirmed by ^1H NMR spectroscopy, with characteristic signals corresponding to tert-butyl and ethyl ester groups.
  • Crystallization and filtration steps are employed to enhance purity and isolate the product in solid form.

Research Findings and Improvements

  • The traditional oxidation method of hydroxyl groups on the azetidine ring to ketones suffers from low yield and impurity formation.
  • Alternative methods involving direct substitution and protection strategies improve yield and reduce the use of hazardous solvents.
  • The introduction of diethyl ester groups at the 3-position is critical for steric and electronic properties, influencing the compound’s reactivity and potential pharmaceutical applications.
  • Recent synthetic advances focus on scalability and environmental safety, optimizing reaction times and temperatures while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Synthesis of Pharmaceuticals

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that are crucial in developing drugs targeting specific biological pathways.

Case Study : In a study published in a peer-reviewed journal, researchers utilized this compound to synthesize novel derivatives that exhibited enhanced anti-inflammatory properties compared to existing medications .

Organic Synthesis

The compound is employed in organic synthesis due to its ability to undergo various chemical reactions such as esterification and amidation. These reactions are vital for creating complex organic molecules.

Data Table: Reaction Types and Yields

Reaction TypeYield (%)Reference
Esterification85Journal of Organic Chemistry
Amidation78Synthetic Communications

Agrochemical Development

In agrochemistry, this compound is explored for its potential use in developing herbicides and pesticides. Its structural features can be modified to enhance efficacy against specific pests while minimizing environmental impact.

Case Study : Research conducted on the application of this compound in formulating a new class of herbicides showed promising results with improved selectivity and reduced toxicity to non-target organisms .

Mechanism of Action

The mechanism by which 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can include binding to active sites, altering enzyme activity, or modulating signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features References
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate 1011479-75-6 C₁₄H₂₃NO₆ 301.34 Three ester groups; tert-butyl and ethyl substituents enhance lipophilicity
1-Tert-butyl 3-methyl 3-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate 1823256-51-4 C₁₂H₁₈F₃NO₄ 297.27 Trifluoromethyl group introduces electron-withdrawing effects
1-(tert-Butoxycarbonyl)-3-ethylazetidine-3-carboxylic acid 610791-06-5 C₉H₁₅NO₄ 201.22 Carboxylic acid group increases polarity and hydrogen-bonding capacity
1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate 1346674-10-9 C₁₀H₁₇NO₄ 215.25 Simpler dicarboxylate structure with fewer steric constraints
1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate 2173991-68-7 C₁₁H₁₉NO₅ 245.27 Hydroxymethyl group enables further functionalization (e.g., oxidation)

Physicochemical Properties

  • Melting Points : While the target compound’s exact melting point is unspecified, related dicarboxylates (e.g., compound 3g in ) exhibit melting points of 90–92°C, suggesting similar solid-state stability for the tricarboxylate .

Biological Activity

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate (CAS No. 1011479-75-6) is a synthetic compound with a complex structure that includes an azetidine ring and multiple carboxylate groups. Its biological activity has garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, synthesis methods, and potential applications.

  • Molecular Formula : C₁₄H₂₃NO₆
  • Molecular Weight : 301.34 g/mol
  • Structural Features : The compound contains a tert-butyl group and two ethyl groups attached to the azetidine ring, along with three carboxylate functionalities that enhance its reactivity and solubility in biological systems .

Pharmacological Potential

Research indicates that compounds containing azetidine rings often exhibit significant pharmacological activities. The biological activity of this compound can be attributed to its structural features which may interact with various biological targets:

  • Enzyme Inhibition : Azetidine derivatives have been reported to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of acetylcholinesterase or other key enzymes in neurotransmitter metabolism .
  • Antimicrobial Activity : Some studies suggest that azetidine compounds can possess antimicrobial properties. This is particularly relevant for compounds that can disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Case Studies

  • Synthesis and Biological Evaluation :
    • A study explored the synthesis of various azetidine derivatives, including this compound, assessing their potential as enzyme inhibitors. The results indicated that modifications at the azetidine ring significantly affected their inhibitory potency .
  • Toxicological Assessment :
    • Toxicity studies have been conducted to evaluate the safety profile of this compound. It was classified with precautionary measures due to potential irritant effects on skin and eyes .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:

  • Cyclization Reactions : The formation of the azetidine ring can be achieved through cyclization of amino acids or related compounds.
  • Functionalization : Subsequent functionalization introduces the tert-butyl and ethyl groups as well as the carboxylic acid moieties.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
AntimicrobialExhibits activity against certain bacterial strains
ToxicityIrritant effects noted; safety precautions advised

Q & A

Q. Table 2: Computational vs. Experimental Reaction Barriers

Reaction StepDFT Energy Barrier (kcal/mol)Experimental Yield (%)Conditions
Esterification15.272Zn(OTf)₂, 25°C
Cyclization22.756THF, 0°C

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate

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